The synthesis of 6-bromo-1H-indazole-3-carboxylic acid involves various methods. One approach is the reaction between methyl 6-bromo-1H-indazole-4-carboxylate and cyclopentylboronic acid. The reaction proceeds in the presence of sodium carbonate, copper(II) acetate, and pyridine in 1,2-dichloroethane .
6-Bromo-1H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family, characterized by its unique molecular structure and diverse biological activities. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. Its molecular formula is , and it has a CAS number of 660823-36-9 .
The synthesis of 6-bromo-1H-indazole-3-carboxylic acid typically involves multi-step reactions starting from readily available indazole derivatives. Common methods include:
In one reported synthesis method, indazole was brominated using bromine in acetic acid, followed by treatment with carbon dioxide under basic conditions to yield the carboxylic acid derivative. Reaction conditions such as temperature, solvent choice, and reaction time play critical roles in optimizing yield and purity .
The molecular structure of 6-bromo-1H-indazole-3-carboxylic acid features a fused bicyclic system consisting of five-membered and six-membered rings. The presence of bromine at the 6-position significantly influences its reactivity and biological activity.
6-Bromo-1H-indazole-3-carboxylic acid undergoes various chemical reactions typical for carboxylic acids and halogenated compounds:
The reactivity of the bromine atom allows for further derivatization, which can enhance the biological properties of the compound. For instance, reactions with amines can lead to compounds with improved anticancer activity .
The mechanism of action for 6-bromo-1H-indazole-3-carboxylic acid primarily involves its interaction with cellular pathways associated with cancer progression. Studies indicate that derivatives of this compound can inhibit key signaling pathways involved in cell proliferation and angiogenesis.
In vitro studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including liver and breast cancer cells. These compounds have been found to inhibit proangiogenic cytokines such as tumor necrosis factor-alpha and vascular endothelial growth factor, which are crucial in tumor growth and metastasis .
Relevant data regarding its stability and handling can be found in safety data sheets provided by suppliers .
6-Bromo-1H-indazole-3-carboxylic acid has several notable applications in scientific research:
The compound's diverse applications make it a valuable entity in pharmaceutical research aimed at developing novel therapeutic agents .
Indazole derivatives constitute a privileged scaffold in medicinal chemistry due to their structural versatility and broad-spectrum bioactivity. This bicyclic aromatic system—fusing a benzene ring with a pyrazole moiety—serves as the pharmacophoric core in multiple FDA-approved drugs, including the PARP inhibitor niraparib (ovarian cancer), the tyrosine kinase inhibitor pazopanib (renal cell carcinoma), and the anti-inflammatory agent benzydamine [3] [9]. The indazole nucleus enables diverse molecular interactions: its N1-H acts as a hydrogen bond donor, N2 accepts hydrogen bonds, and the planar aromatic system facilitates π-stacking with biological targets [4]. This versatility underpins its exploitation across therapeutic areas, particularly in oncology, where indazole derivatives modulate kinase signaling, DNA repair mechanisms, and apoptosis pathways [6] [9].
Table 1: Key Structural and Chemical Properties of 6-Bromo-1H-indazole-3-carboxylic Acid
Property | Value |
---|---|
Molecular Formula | C₈H₅BrN₂O₂ |
Molecular Weight | 241.04 g/mol |
CAS Registry Number | 660823-36-9 |
Appearance | Light brown to brown powder |
Recommended Storage | 2-8°C (sealed, dry conditions) |
HPLC Purity Threshold | ≥97% |
Predicted pKa | 2.74 (carboxylic acid) |
Density | 1.946 g/cm³ |
The bioactivity of indazole derivatives is exquisitely sensitive to substituent positioning. Bromination at the C6 position (as in 6-bromo-1H-indazole-3-carboxylic acid) introduces a heavy halogen atom that:
Meanwhile, the carboxylic acid at C3:
The synthesis and application of 6-bromo-1H-indazole-3-carboxylic acid have evolved from niche curiosity to strategic building block over two decades. Initially accessed via low-yielding Cadogan reductive cyclizations (using SnCl₂ or phosphines on o-nitrobenzaldehyde precursors), modern routes employ transition metal catalysis [3] [6]. Its emergence as a key intermediate accelerated with discoveries that C6-halogenation enhances:
Table 2: Key Synthetic Methods for 6-Bromo-1H-Indazole-3-Carboxylic Acid
Method | Conditions | Yield | Advantages |
---|---|---|---|
Cadogan Cyclization | SnCl₂·H₂O, EtOH, reflux | 45-60% | No transition metals |
Transition Metal Catalysis | Rh(III)/Cu(II), anthranil, CH₃CN, 80°C | 70-85% | Regioselective, scalable |
Electrophilic Bromination | Br₂, FeCl₃, DCM, 0°C → RT | 30-40% | Direct functionalization of indazole |
Current research leverages this compound in fragment-based drug design (FBDD), where its small size (MW 241.04) and multiple vectors for elaboration make it ideal for constructing kinase inhibitors, PARP trappers, and radiopharmaceuticals [1] [6]. Its role expanded into agricultural chemistry as a precursor to fungicidal agents targeting chitin synthesis [1].
Table 3: Commercial Availability and Research Applications
Supplier | Purity | Pack Size | Price Range | Primary Research Use |
---|---|---|---|---|
TRC | >95% | 100mg-500mg | $50-$210 | Kinase inhibitor synthesis |
AK Scientific | >97% | 250mg | $244 | Material science applications |
ChemScene | >96% | 1g | $290 | Radiopharmaceutical precursors |
Biosynth Carbosynth | >98% | 1g | $320 | Agrochemical development |
The pharmacological relevance of this compound is underscored by its use in generating:
Future trajectories include CRISPR-based functionalization and flow-chemistry approaches to enhance synthetic efficiency [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7